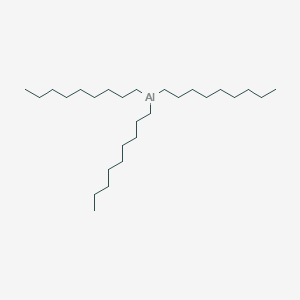
Trinonylalumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trinonylalumane is an organoaluminum compound characterized by the presence of three nonyl groups attached to an aluminum atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trinonylalumane can be synthesized through the reaction of aluminum trichloride with nonylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}9\text{H}{19}\text{MgBr} \rightarrow \text{Al}(\text{C}9\text{H}{19})_3 + 3 \text{MgBrCl} ] The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps to remove any by-products and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form aluminum oxides and other related compounds.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Lower oxidation state aluminum compounds.
Substitution: Organoaluminum compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
Trinonylalumane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the production of advanced materials, including high-performance polymers and composites.
Mécanisme D'action
The mechanism by which Trinonylalumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of complexes with electron-rich species. This interaction can activate substrates towards further chemical reactions, making this compound an effective catalyst.
Comparaison Avec Des Composés Similaires
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Triphenylaluminum: Contains three phenyl groups attached to aluminum.
Trimethylaluminum: Features three methyl groups attached to aluminum.
Comparison:
Uniqueness: Trinonylalumane is unique due to the presence of long nonyl chains, which impart different solubility and reactivity characteristics compared to shorter alkyl or aryl groups.
Reactivity: The longer nonyl chains can provide steric hindrance, affecting the reactivity and selectivity of this compound in various reactions.
Applications: While similar compounds are used in catalysis and materials science, this compound’s unique properties make it particularly suitable for applications requiring specific solubility and stability characteristics.
Propriétés
Numéro CAS |
52265-60-8 |
|---|---|
Formule moléculaire |
C27H57Al |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
tri(nonyl)alumane |
InChI |
InChI=1S/3C9H19.Al/c3*1-3-5-7-9-8-6-4-2;/h3*1,3-9H2,2H3; |
Clé InChI |
ZCIPNVZMTFGXOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[Al](CCCCCCCCC)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















